molecular formula C8H17NO B1384820 1-[1-(Methoxymethyl)cyclopentyl]methanamine CAS No. 1134331-36-4

1-[1-(Methoxymethyl)cyclopentyl]methanamine

Cat. No.: B1384820
CAS No.: 1134331-36-4
M. Wt: 143.23 g/mol
InChI Key: KUCCWLVYHNDZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[1-(Methoxymethyl)cyclopentyl]methanamine” is a chemical compound with the molecular formula C8H18ClNO . It is also known as "(1-(methoxymethyl)cyclopentyl) methanamine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl ring with a methoxymethyl group and a methanamine group attached to it . The average molecular mass is 179.688 Da .

Safety and Hazards

While specific safety and hazard information for “1-[1-(Methoxymethyl)cyclopentyl]methanamine” is not available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-8(6-9)4-2-3-5-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCCWLVYHNDZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650972
Record name 1-[1-(Methoxymethyl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134331-36-4
Record name 1-[1-(Methoxymethyl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 3
Reactant of Route 3
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 4
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 5
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 6
1-[1-(Methoxymethyl)cyclopentyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.